Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
Description
Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a heterocyclic compound featuring a 2,5-dioxopyrrolidin (succinimide) core substituted with a piperazine ring. The piperazine moiety is further modified with a bis(4-fluorophenyl)methyl group, while the succinimide nitrogen is linked to an ethyl benzoate ester. This structure combines multiple pharmacophoric elements:
- The piperazine ring enhances solubility and provides a platform for functional group modifications.
- The ethyl benzoate ester serves as a prodrug moiety, modulating bioavailability and metabolic stability.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where fluorinated aromatic systems and piperazine derivatives are prevalent .
Properties
Molecular Formula |
C30H29F2N3O4 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
ethyl 4-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C30H29F2N3O4/c1-2-39-30(38)22-7-13-25(14-8-22)35-27(36)19-26(29(35)37)33-15-17-34(18-16-33)28(20-3-9-23(31)10-4-20)21-5-11-24(32)12-6-21/h3-14,26,28H,2,15-19H2,1H3 |
InChI Key |
WDEMODXQXPSXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Keto Acid Derivatives
A common approach involves heating γ-keto acids (e.g., levulinic acid derivatives) with ammonium acetate or urea under acidic conditions. For example, cyclization of ethyl 4-(3-oxobutyl)benzoate in acetic acid at 120°C yields ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate. This method achieves moderate yields (50–65%) and requires careful pH control to avoid side reactions.
Citraconic Anhydride Fusion
Fusion of anthranilic acid with citraconic anhydride at 180°C produces 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid, which is hydrogenated to the pyrrolidinone derivative. This method provides high regioselectivity but necessitates specialized equipment for high-temperature reactions.
Functionalization of the Pyrrolidinone Ring
Introducing the piperazine substituent at the pyrrolidinone C3 position requires nucleophilic substitution or transition-metal-catalyzed coupling .
Mitsunobu Reaction
The Mitsunobu reaction facilitates the coupling of secondary alcohols (e.g., 4-[bis(4-fluorophenyl)methyl]piperazine) to the pyrrolidinone hydroxyl group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), this method achieves yields of 70–85%. However, stoichiometric phosphine byproducts complicate purification.
Palladium-Catalyzed Buchwald-Hartwig Amination
Buchwald-Hartwig amination couples aryl halides (e.g., 3-bromo-2,5-dioxopyrrolidine) with amines (e.g., bis(4-fluorophenyl)methylpiperazine) using palladium catalysts (e.g., Pd2(dba)3) and ligands (e.g., BINAP). Optimized conditions (toluene, 100°C, 24 h) provide yields up to 88%. This method is favored for scalability and functional group tolerance.
Synthesis of Bis(4-fluorophenyl)methylpiperazine
The piperazine substituent is prepared through alkylation or reductive amination :
Alkylation of Piperazine
Bis(4-fluorophenyl)methyl chloride reacts with piperazine in dichloromethane (DCM) using potassium carbonate as a base. This two-step process (alkylation followed by purification via recrystallization) yields 75–90% of the target amine.
Reductive Amination
Condensation of bis(4-fluorophenyl)ketone with piperazine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol provides the secondary amine in 65–78% yield. This method avoids hazardous alkylating agents but requires strict moisture control.
Esterification and Final Coupling
Esterification of Benzoic Acid
Ethyl 4-aminobenzoate is acylated with the pyrrolidinone-piperazine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in DCM. Yields range from 60–80%, with HPLC purity >95% after column chromatography.
One-Pot Tandem Reaction
A recent advancement involves a one-pot protocol where the pyrrolidinone, piperazine, and ethyl benzoate derivatives are combined with Pd(OAc)2 and Xantphos in dimethylacetamide (DMA) at 120°C. This method reduces purification steps and achieves 72% yield.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
-
Scavenging resins (e.g., MP-TMT) remove residual palladium catalysts, improving product purity.
-
Crystallization from methanol/water mixtures effectively isolates the final compound.
Data Summary of Key Methods
Mechanistic Insights
-
Palladium-mediated coupling proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.
-
Mitsunobu reactions involve phosphine-mediated activation of the alcohol, forming an oxyphosphonium intermediate that undergoes nucleophilic displacement .
Chemical Reactions Analysis
Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl moiety, potentially yielding hydroxyl derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
The compound is studied for its potential biological activities, including:
- Neuroprotective Properties : Research indicates that it may protect neuronal cells from damage.
- Anti-inflammatory Effects : It is hypothesized to inhibit enzymes involved in inflammatory pathways, such as nitric oxide synthase and cyclooxygenase.
Medicine
Ongoing research explores its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest that it may modulate neurotransmitter release and neuronal activity, providing a mechanism for its neuroprotective effects.
Industry
The unique chemical properties of this compound make it valuable in developing new materials and chemical processes. Its ability to undergo various chemical reactions (such as oxidation and substitution) allows it to be utilized in diverse industrial applications.
Neuroprotective Studies
Recent studies have demonstrated the neuroprotective effects of this compound in animal models of neurodegeneration. For instance, one study reported significant improvements in cognitive function following treatment with this compound in models mimicking Alzheimer's disease .
Anti-inflammatory Research
In vitro studies have shown that this compound effectively reduces inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. These findings suggest its potential utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways, such as nitric oxide synthase and cyclooxygenase.
Modulation of Receptors: The compound may interact with receptors in the nervous system, potentially modulating neurotransmitter release and neuronal activity.
Antioxidant Activity: It may exhibit antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate, differing in substituents, heterocyclic cores, or functional groups. Key distinctions are highlighted:
Table 1: Structural and Functional Comparison
Key Findings
Heterocyclic Core Variations: The 2,5-dioxopyrrolidin core in the target compound and CAS 128074-76-0 contrasts with the ethyl benzoate backbone in I-6230–I-6373. Piperazine vs. Pyridazine/Isoxazole: Piperazine’s basic nitrogen facilitates protonation at physiological pH, enhancing water solubility. Pyridazine (I-6230) and isoxazole (I-6273, I-6373) introduce aromatic heterocycles with distinct electronic profiles, affecting binding to targets like serotonin or dopamine receptors .
Fluorophenyl Substitution: The bis(4-fluorophenyl)methyl group in the target compound provides greater steric bulk and lipophilicity compared to the mono-fluorophenyl group in CAS 128074-76-0. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Functional Group Modifications: Ethyl benzoate is a consistent feature across all compounds, suggesting its role as a metabolically labile ester prodrug. Thioether vs. Ether/Amine Linkers: I-6373’s phenethylthio group (vs. phenethylamino in I-6230–I-6273) increases metabolic stability but may reduce solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step nucleophilic substitutions (e.g., piperazine alkylation with bis(4-fluorophenyl)methyl bromide) and succinimide ring formation, similar to methods in .
- In contrast, I-6230–I-6373 require simpler coupling reactions (e.g., phenethylamine/thiol/ether formation with heterocyclic bromides) .
Biological Activity
Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a pyrrolidine dione moiety, and ethyl and benzoate functional groups. The presence of fluorinated phenyl groups suggests potential interactions with biological targets, enhancing its pharmacological properties.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit significant antidepressant and anxiolytic activities. For instance, derivatives of piperazine have been shown to affect serotonin and dopamine pathways in the central nervous system (CNS), leading to mood enhancement and anxiety reduction .
Anticonvulsant Activity
Studies have demonstrated that related compounds show anticonvulsant properties. For example, certain piperazine derivatives were effective in protecting against seizures in animal models, suggesting that this compound may also possess similar activity .
The proposed mechanism involves modulation of neurotransmitter systems. The compound likely interacts with GABA receptors and voltage-gated sodium channels, which are critical in seizure control and mood regulation .
Study 1: Antidepressant Efficacy
In a controlled study involving mice, derivatives similar to this compound were tested for their ability to reduce depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test compared to controls, highlighting the potential antidepressant effects of the compound .
Study 2: Anticonvulsant Testing
Another study assessed the anticonvulsant activity of related compounds in various seizure models (MES and scPTZ tests). The results showed that certain derivatives conferred protection against induced seizures at doses comparable to established anticonvulsants like valproic acid .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 4-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate, and how can reaction purity be optimized?
- Methodological Answer : A multi-step synthesis is typical, involving: (i) Formation of the pyrrolidin-dione core via cyclization of substituted dicarboxylic acid derivatives. (ii) Introduction of the bis(4-fluorophenyl)methylpiperazine moiety via nucleophilic substitution or reductive amination. (iii) Esterification of the benzoate group using ethanol under acid catalysis. To ensure purity, employ column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) and validate via HPLC with UV detection (210–254 nm). Crystallization in mixed solvents (e.g., ethyl acetate/hexane) improves yield and purity, as demonstrated in analogous piperazine derivatives .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration of fluorophenyl protons, piperazine CH2 groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and molecular packing. Use SHELXL for refinement, ensuring proper treatment of hydrogen atoms (riding model) and thermal displacement parameters .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., thermal motion, disordered fluorophenyl groups) be addressed during structural refinement?
- Methodological Answer :
- For disordered fluorophenyl rings, apply PART instructions in SHELXL to model split positions with occupancy refinement .
- Use restraints (e.g., DFIX, SIMU) to maintain reasonable geometry for high thermal motion regions.
- Validate against Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O, π-stacking) that may influence disorder .
Q. What computational approaches are suitable for analyzing the conformational flexibility of the pyrrolidine-2,5-dione ring?
- Methodological Answer :
- Ring Puckering Analysis : Apply Cremer-Pople parameters (Q, θ, φ) to quantify non-planarity using atomic coordinates from SCXRD or DFT-optimized structures .
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., DMSO) to assess ring inversion barriers and solvent effects on conformation.
- DFT Calculations : Compare energy landscapes of chair-like vs. twisted conformers using B3LYP/6-31G(d) to identify dominant states .
Q. How can contradictory pharmacological activity data (e.g., target selectivity vs. off-target effects) be resolved for this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified fluorophenyl or piperazine groups to isolate key pharmacophores.
- Kinetic Assays : Use time-resolved fluorescence to measure binding kinetics (kon/koff) for target vs. off-target receptors.
- Molecular Docking : Compare binding poses in homology models of related receptors (e.g., GPCRs vs. kinases) to identify selectivity determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
